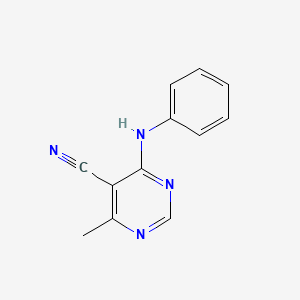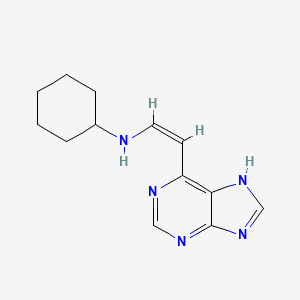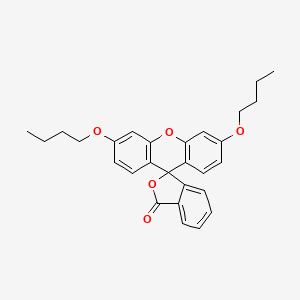
2-(9-Iodononyl)-3-methyl-5-pentylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-Iodononyl)-3-methyl-5-pentylfuran is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Iodononyl)-3-methyl-5-pentylfuran typically involves the alkylation of a furan derivative. One common method is the reaction of 3-methyl-5-pentylfuran with 9-iodononyl bromide in the presence of a strong base such as potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as precise control of temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(9-Iodononyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(9-nonyl)-3-methyl-5-pentylfuran.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of furanones or other oxygenated compounds.
Reduction: Formation of 2-(9-nonyl)-3-methyl-5-pentylfuran.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(9-Iodononyl)-3-methyl-5-pentylfuran can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities. The long alkyl chains and furan ring could interact with biological membranes or proteins, leading to interesting pharmacological properties.
Medicine
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, including surfactants, lubricants, or polymers. Its unique structure might impart desirable properties to these materials, such as enhanced stability or specific reactivity.
Mecanismo De Acción
The mechanism by which 2-(9-Iodononyl)-3-methyl-5-pentylfuran exerts its effects would depend on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound might interact with lipid membranes or proteins, potentially disrupting their function or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(9-Bromononyl)-3-methyl-5-pentylfuran: Similar structure but with a bromine atom instead of iodine.
2-(9-Chlorononyl)-3-methyl-5-pentylfuran: Similar structure but with a chlorine atom instead of iodine.
2-(9-Nonyl)-3-methyl-5-pentylfuran: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
The presence of the iodine atom in 2-(9-Iodononyl)-3-methyl-5-pentylfuran makes it more reactive in nucleophilic substitution reactions compared to its bromine or chlorine analogs
Propiedades
| 88646-95-1 | |
Fórmula molecular |
C19H33IO |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-(9-iodononyl)-3-methyl-5-pentylfuran |
InChI |
InChI=1S/C19H33IO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3 |
Clave InChI |
TYKGKMOAUDFMLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(O1)CCCCCCCCCI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)




